molecular formula C9H6F2N2O2 B13678090 Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate

Cat. No.: B13678090
M. Wt: 212.15 g/mol
InChI Key: RCXZSWHWZBTFGU-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the benzimidazole ring, and a methyl ester group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate typically involves the reaction of 5,6-difluoro-1H-benzo[D]imidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interfere with signal transduction pathways, thereby inhibiting the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5,6-Difluoro-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylate ester.

    1-Methyl-1H-benzo[D]imidazole-2-carbaldehyde: Lacks the fluorine atoms and has an aldehyde group.

    4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Contains a bromine atom and an imidazole ring

Uniqueness

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is unique due to the presence of both fluorine atoms and the methyl ester group, which confer specific chemical properties and biological activities. The fluorine atoms enhance the compound’s stability and lipophilicity, making it more effective in biological systems .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

methyl 5,6-difluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13)

InChI Key

RCXZSWHWZBTFGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=C(C=C2N1)F)F

Origin of Product

United States

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